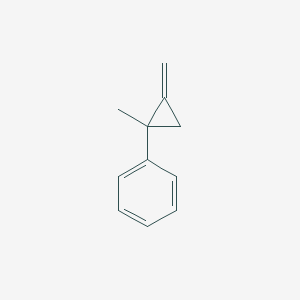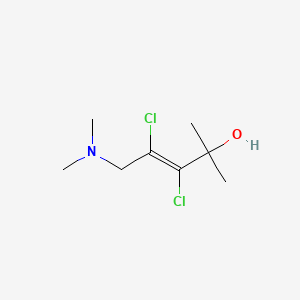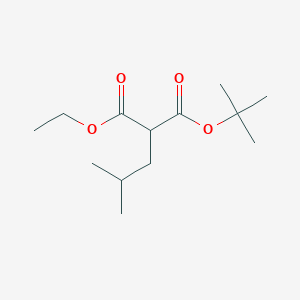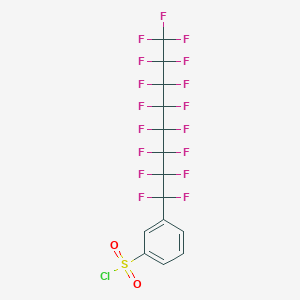
(1-Methyl-2-methylidenecyclopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-2-methylidenecyclopropyl)benzene is an organic compound with the molecular formula C10H10 It is a derivative of benzene, featuring a cyclopropyl group substituted at the 1-position with a methyl group and at the 2-position with a methylene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-methylidenecyclopropyl)benzene typically involves the cyclopropanation of a suitable benzene derivative. One common method is the reaction of benzyl chloride with diazomethane under controlled conditions to form the cyclopropyl ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) chloride to facilitate the formation of the cyclopropyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the methylene group to a methyl group, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of (1-Methyl-2-methylcyclopropyl)benzene.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
(1-Methyl-2-methylidenecyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-Methyl-2-methylidenecyclopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. The cyclopropyl group can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
相似化合物的比较
(1-Methyl-2-cyclopropyl)benzene: Lacks the methylene group, resulting in different reactivity and properties.
(1-Methyl-2-phenyl)cyclopropane: Features a phenyl group instead of a benzene ring, leading to variations in chemical behavior.
属性
CAS 编号 |
105486-60-0 |
|---|---|
分子式 |
C11H12 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
(1-methyl-2-methylidenecyclopropyl)benzene |
InChI |
InChI=1S/C11H12/c1-9-8-11(9,2)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI 键 |
UYPPGPXYWATAQT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)


![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)




![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)


